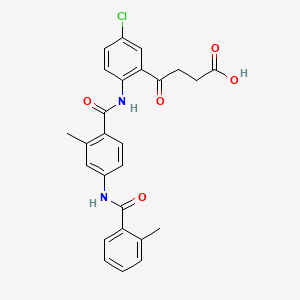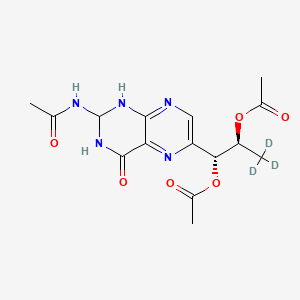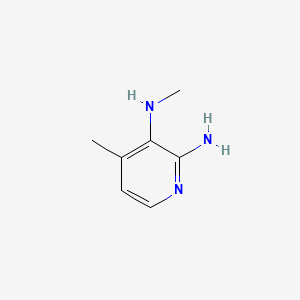
2,3-Pyridinediamine,N3,4-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) is an organic compound with the molecular formula C7H11N3. It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 3, and methyl groups at positions N3 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) typically involves the reaction of appropriate pyridine derivatives with amines under controlled conditions. One common method involves the nitration of 2,3-dimethylpyridine followed by reduction to yield the desired diamine. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, nitroso compounds, and secondary or tertiary amines. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic benefits .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Pyridinediamine: Lacks the methyl groups present in 2,3-Pyridinediamine,N3,4-dimethyl-(9CI), leading to different chemical properties and reactivity.
2,4-Pyridinediamine: Has amino groups at positions 2 and 4, resulting in distinct chemical behavior and applications.
3,4-Pyridinediamine:
Uniqueness
The presence of methyl groups at positions N3 and 4 in 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These characteristics can influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill .
Propiedades
Número CAS |
155790-05-9 |
|---|---|
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.186 |
Nombre IUPAC |
3-N,4-dimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H11N3/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3,(H2,8,10) |
Clave InChI |
PZKMVRJQPOJGFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)N)NC |
Sinónimos |
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



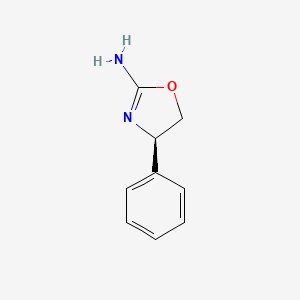
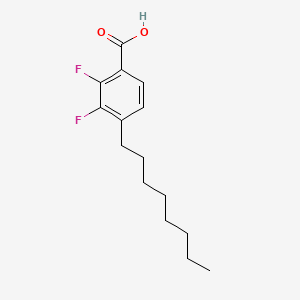
![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid](/img/structure/B584657.png)
